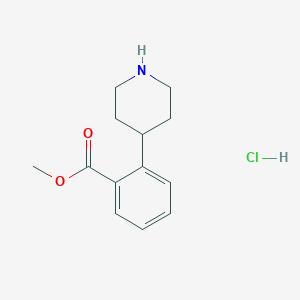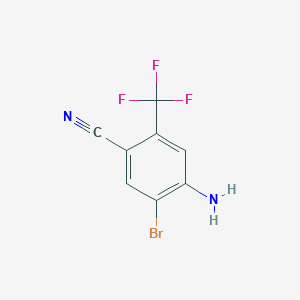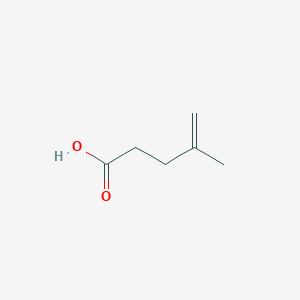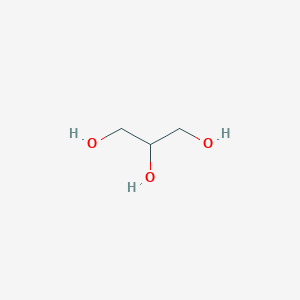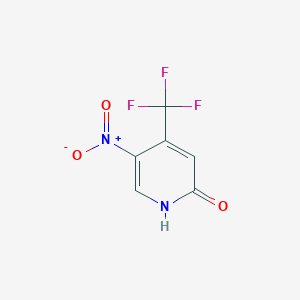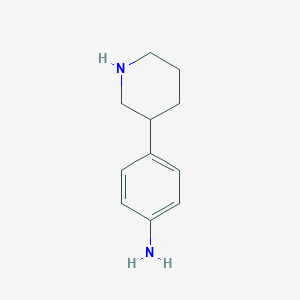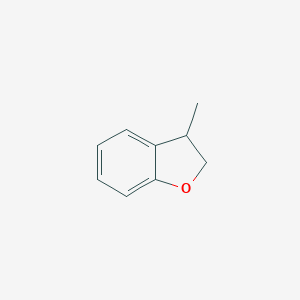
3-Methyl-2,3-dihydrobenzofuran
Übersicht
Beschreibung
3-methyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C₉H₁₀O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
3-Methyl-2,3-dihydro-benzofuran, also known as 3-Methyl-2,3-dihydro-1-benzofuran, is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to have a wide range of biological and pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Biochemische Analyse
Biochemical Properties
3-Methyl-2,3-dihydro-benzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The interactions of 3-Methyl-2,3-dihydro-benzofuran with enzymes and proteins are crucial for its biological activity. For instance, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent . Additionally, its interaction with bacterial proteins can lead to antibacterial effects, making it a promising candidate for the development of new antibiotics .
Cellular Effects
The effects of 3-Methyl-2,3-dihydro-benzofuran on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 3-Methyl-2,3-dihydro-benzofuran has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, 3-Methyl-2,3-dihydro-benzofuran can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-2,3-dihydro-benzofuran involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, 3-Methyl-2,3-dihydro-benzofuran can inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and preventing substrate binding . Additionally, it can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in downstream signaling events . These interactions ultimately result in alterations in gene expression and cellular function, contributing to the compound’s biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,3-dihydro-benzofuran can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 3-Methyl-2,3-dihydro-benzofuran on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The stability and degradation of 3-Methyl-2,3-dihydro-benzofuran must be carefully monitored to ensure consistent experimental results .
Dosage Effects in Animal Models
The effects of 3-Methyl-2,3-dihydro-benzofuran vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and exhibit minimal toxicity . At high doses, 3-Methyl-2,3-dihydro-benzofuran can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
3-Methyl-2,3-dihydro-benzofuran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may contribute to its biological activity . Additionally, 3-Methyl-2,3-dihydro-benzofuran can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels . Understanding the metabolic pathways of 3-Methyl-2,3-dihydro-benzofuran is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 3-Methyl-2,3-dihydro-benzofuran within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Methyl-2,3-dihydro-benzofuran can localize to specific cellular compartments, where it exerts its effects . The distribution of 3-Methyl-2,3-dihydro-benzofuran within tissues can also influence its therapeutic efficacy and toxicity . Understanding the transport and distribution mechanisms of this compound is essential for developing effective drug delivery strategies .
Subcellular Localization
The subcellular localization of 3-Methyl-2,3-dihydro-benzofuran plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Methyl-2,3-dihydro-benzofuran may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of 3-Methyl-2,3-dihydro-benzofuran is important for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allylphenols under acidic conditions. This reaction typically uses a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the cyclization process . Another method involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Benzofuranones.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2,3-dihydrobenzofuran
- 2,3-Dihydro-2-methylbenzofuran
- 2-Methylcoumaran
Comparison: 3-methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGROPVYQGZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341917 | |
| Record name | 3-Methyl-2,3-dihydro-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13524-73-7 | |
| Record name | 3-Methyl-2,3-dihydro-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using the photostimulated reaction with reduced ethyl benzoate for synthesizing 3-methyl-2,3-dihydro-benzofuran?
A1: The photostimulated reaction of 1-allyloxy-2-bromobenzene with the monoanion of reduced ethyl benzoate (5H) provides a fast and efficient method for synthesizing 3-methyl-2,3-dihydro-benzofuran []. This method avoids the use of tin, a common reagent in hydrodehalogenation reactions, making it a more environmentally friendly alternative []. The reaction proceeds with high yields, reaching up to 97% in the case of 1-allyloxy-2-bromobenzene [].
Q2: How does the reactivity of reduced ethyl benzoate (5H) compare to other reagents in similar reactions?
A2: Competition experiments demonstrate that 5H exhibits high reactivity towards 1-naphthyl radicals, reacting approximately five times faster than benzenethiolate ions []. This reactivity is near the diffusion limit rate, highlighting its efficiency in these types of reactions [].
Q3: Are there any challenges associated with synthesizing 3-methyl-2,3-dihydro-benzofuran using the photostimulated reaction with reduced ethyl benzoate?
A3: While the reaction with the bromo derivative provides high yields, using 1-allyloxy-2-chlorobenzene results in a lower yield of 55% []. This yield can be improved to 91% by adding acetone enolate ion as an entrainment reagent []. This suggests that the reaction conditions may need to be optimized depending on the starting materials used.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)
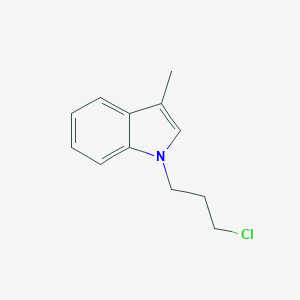
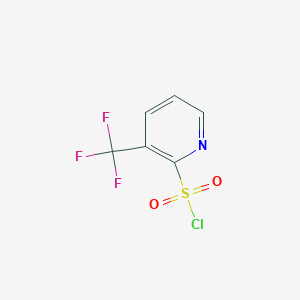
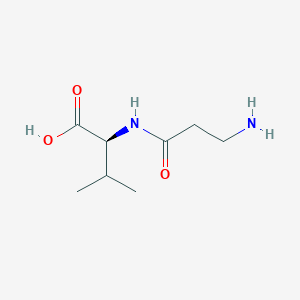
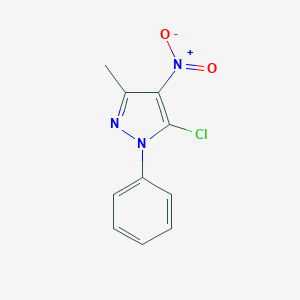
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
